Cas no 113695-07-1 (methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate)

methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate structure
113695-07-1 structure
Product Name:methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate
CAS No:113695-07-1
MF:C13H16O4
MW:236.263744354248
CID:2611402
PubChem ID:10037100
Update Time:2025-04-21

methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate
    • methyl 2-(4-allyl-2-methoxyphenoxy)acetate
    • 113695-07-1
    • DTXSID80434566
    • SCHEMBL4327196
    • Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester
    • Inchi: 1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4,6-8H,1,5,9H2,2-3H3
    • InChI Key: JHZRWFXBGVCRJO-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC)C1C=CC(=CC=1OC)CC=C

Computed Properties

  • Exact Mass: 236.10485899Da
  • Monoisotopic Mass: 236.10485899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 44.8Ų
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